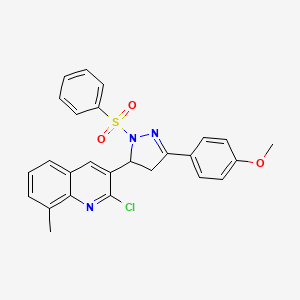
2-chloro-3-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-3-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-chloro-3-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Formula
- Molecular Formula : C24H21ClN2O3S2
- Molecular Weight : 485.02 g/mol
Structural Characteristics
The compound contains a quinoline core, which is substituted with various functional groups that may contribute to its biological activity. The presence of the chlorine atom , methoxy group , and sulfonyl moiety are particularly noteworthy as they can influence the compound's interaction with biological targets.
Pharmacological Profile
Research indicates that this compound may exhibit several pharmacological activities, including:
The exact mechanism of action for this compound remains to be fully elucidated. However, based on similar compounds:
- The inhibition of cyclooxygenase (COX) enzymes may play a significant role in its anti-inflammatory effects.
- Interaction with specific cellular receptors or enzymes involved in cancer pathways could also contribute to its anticancer effects.
In Vitro Studies
In vitro studies on related pyrazole derivatives have shown promising results:
- A study reported that certain pyrazole derivatives exhibited IC50 values as low as 0.011 μM against COX-II, indicating potent inhibitory activity . Although specific data for the target compound is not available, it is reasonable to hypothesize similar activity based on structural similarities.
In Vivo Studies
While direct in vivo studies on this specific compound are scarce, related compounds have demonstrated efficacy in animal models:
- For instance, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects in rodent models, showing significant reductions in inflammation markers . This suggests that the target compound may also possess similar biological efficacy.
Comparative Analysis
To provide a clearer understanding of the biological activity, a comparative analysis with known compounds is presented below:
| Compound Name | Structure Type | IC50 (μM) | Activity |
|---|---|---|---|
| PYZ3 | Pyrazole | 0.011 | COX-II Inhibitor |
| PYZ4 | Modified Pyrazole | 0.2 | COX-II Inhibitor |
| Target Compound | Quinoline-Pyrazole | TBD | TBD |
Eigenschaften
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-17-7-6-8-19-15-22(26(27)28-25(17)19)24-16-23(18-11-13-20(33-2)14-12-18)29-30(24)34(31,32)21-9-4-3-5-10-21/h3-15,24H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUZAGMGTDQZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













